6-Fmvapp

Description

Context within Isoprenoid Biosynthesis Pathways

Isoprenoids, also known as terpenoids, fulfill critical roles in organisms, including serving as components of membranes (e.g., sterols), electron transport chains (e.g., ubiquinones), pigments (e.g., carotenoids), hormones, and defense compounds. pnas.orgwikipedia.org The fundamental building blocks for these diverse molecules are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). pnas.orgwikipedia.org

The mevalonate (B85504) pathway is a crucial metabolic route for the synthesis of IPP and DMAPP, found in eukaryotes, archaea, and some bacteria. wikipedia.orgoup.comelifesciences.org This pathway initiates with acetyl-CoA and proceeds through a series of enzymatic steps to produce mevalonate, which is subsequently converted to the activated five-carbon precursors, IPP and DMAPP. wikipedia.orgasm.org While the core pathway is conserved, variations exist between different organisms. wikipedia.orgoup.com For instance, the final steps of the pathway can differ between eukaryotes and some archaea. oup.comoup.com

Mevalonate Diphosphate Decarboxylase (MDD), also known as Diphosphomevalonate decarboxylase (EC 4.1.1.33), catalyzes the final committed step in the classical mevalonate pathway. wikipedia.orgfrontiersin.orgnih.govasm.org This ATP-dependent enzyme is responsible for the decarboxylation of mevalonate 5-diphosphate (MVAPP) to produce isopentenyl diphosphate (IPP). wikipedia.orgfrontiersin.orgnih.govasm.org This irreversible reaction is critical for generating the primary isoprenoid precursor. nih.govasm.org Due to its essential role, particularly in organisms like Gram-positive bacteria where the mevalonate pathway is vital for cell wall biosynthesis, MDD has been identified as a potential target for the development of antimicrobial agents. wikipedia.orgnih.govresearchgate.netosti.govrcsb.orgnih.gov

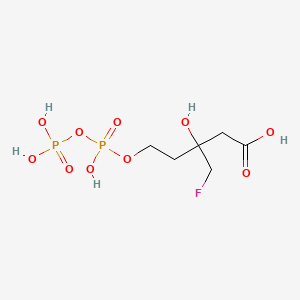

6-Fluoromevalonate (B1218973) Diphosphate (6-Fmvapp) is a fluorinated analog of the natural substrate, mevalonate 5-diphosphate (MVAPP). nih.govresearchgate.netrcsb.orgnih.govnih.govnih.govnih.gov Due to its structural similarity to MVAPP, this compound acts as a competitive inhibitor of MDD. nih.govresearchgate.netrcsb.orgnih.govportlandpress.com This inhibitory property makes this compound a valuable research tool for studying the kinetics, mechanism, and active site of MDD. By examining how this compound interacts with the enzyme, researchers can gain deeper insights into the catalytic process and the molecular features of the enzyme's substrate-binding site. nih.govresearchgate.netrcsb.orgnih.govnih.gov

Detailed research findings using this compound have contributed significantly to understanding MDD. Studies have shown that this compound is a potent competitive inhibitor of MDD from various organisms, including Staphylococcus epidermidis and humans. nih.govresearchgate.netrcsb.orgnih.govnih.gov

| Compound Name | Inhibition Type (vs. MVAPP) | Ki Value (MDD source) | Reference |

| 6-Fluoromevalonate Diphosphate | Competitive | 50 nM (S. epidermidis) nih.govresearchgate.netrcsb.orgnih.gov | nih.govresearchgate.netrcsb.orgnih.gov |

| 6-Fluoromevalonate 5-diphosphate | Competitive | 32 to 484 nM (Human WT) nih.gov | nih.gov |

| 6-Fluoromevalonate 5-pyrophosphate | Competitive | 37 nM (Pyrophosphomevalonate decarboxylase) portlandpress.com | portlandpress.com |

Crystal structures of MDD in complex with this compound have been determined, providing a structural basis for its inhibitory activity and revealing details about the enzyme-inhibitor interactions at the molecular level. nih.govresearchgate.netrcsb.orgnih.gov These structural studies, often performed at high resolutions, illustrate how this compound binds within the active site, offering insights into the catalytic mechanism and potential targets for selective inhibition. nih.govresearchgate.netrcsb.orgnih.gov For example, crystal structures of Staphylococcus epidermidis MDD bound to this compound (at 2.2 Å resolution) have been reported. researchgate.netrcsb.orgnih.gov Comparison with structures of MDD bound to other analogs has helped explain differences in inhibitory potency. nih.govresearchgate.netrcsb.org Furthermore, studies involving MDD mutants in complex with this compound have aided in identifying residues crucial for catalysis. nih.govresearchgate.netrcsb.orgnih.gov

The use of this compound as a research tool has been instrumental in characterizing MDD and exploring its potential as a therapeutic target. Its ability to specifically interfere with the decarboxylation step of the mevalonate pathway makes it a valuable probe for both fundamental biochemical studies and the investigation of metabolic vulnerabilities in pathogens.

Structure

3D Structure

Properties

CAS No. |

96643-92-4 |

|---|---|

Molecular Formula |

C6H13FO10P2 |

Molecular Weight |

326.11 g/mol |

IUPAC Name |

3-(fluoromethyl)-3-hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxypentanoic acid |

InChI |

InChI=1S/C6H13FO10P2/c7-4-6(10,3-5(8)9)1-2-16-19(14,15)17-18(11,12)13/h10H,1-4H2,(H,8,9)(H,14,15)(H2,11,12,13) |

InChI Key |

YIGLDWRZXXHIGZ-UHFFFAOYSA-N |

SMILES |

C(COP(=O)(O)OP(=O)(O)O)C(CC(=O)O)(CF)O |

Canonical SMILES |

C(COP(=O)(O)OP(=O)(O)O)C(CC(=O)O)(CF)O |

Synonyms |

3-hydroxy-3-(fluoromethyl)-5-pyrophosphopentanoic acid 6-fluoromevalonate-5-pyrophosphate 6-FMVAPP |

Origin of Product |

United States |

Chemical Synthesis and Preparation of 6 Fluoromevalonate Diphosphate

Enzymatic Synthesis Methodologies

The enzymatic synthesis of 6-fluoromevalonate (B1218973) diphosphate (B83284) involves the conversion of 6-fluoromevalonate through a series of phosphorylation reactions catalyzed by specific kinases. This process mimics the initial steps of the mevalonate (B85504) pathway, where mevalonate is converted to mevalonate diphosphate.

Derivation from (R,S)-6-Fluoromevalonate

The synthesis typically commences with (R,S)-6-fluoromevalonate. This precursor molecule is structurally similar to mevalonate but contains a fluorine atom at the C-6 position. Prior to enzymatic conversion, the lactone form of (R,S)-6-fluoromevalonate is typically hydrolyzed to the open-chain mevalonate form researchgate.net. This step is crucial as the enzymatic machinery recognizes and acts upon the free acid form of the mevalonate analog.

Role of Kinases in Phosphate (B84403) Conversion

The conversion of (R,S)-6-fluoromevalonate to 6-fluoromevalonate diphosphate is facilitated by the action of kinases. Specifically, mevalonate kinase and phosphomevalonate kinase are the key enzymes involved in introducing the phosphate groups nih.govnih.gov. Mevalonate kinase catalyzes the initial phosphorylation of 6-fluoromevalonate to form 6-fluoromevalonate 5-phosphate. Subsequently, phosphomevalonate kinase phosphorylates 6-fluoromevalonate 5-phosphate to yield 6-fluoromevalonate 5-diphosphate nih.govnih.gov. These enzymatic steps require ATP as the phosphate donor nih.gov. Research has shown that 6-fluoromevalonate is converted to its phospho and pyrophospho derivatives in enzymatic systems, highlighting the role of these kinases in its metabolic processing nih.govnih.gov.

Optimized Reaction Conditions for Laboratory Synthesis

Optimized laboratory conditions for the enzymatic synthesis of 6-fluoromevalonate 5-diphosphate from (R,S)-6-fluoromevalonate have been established to maximize yield and purity. A representative reaction mixture for the formation of 6-fluoromevalonate 5-diphosphate includes specific concentrations of buffer, substrate, cofactors, and enzymes nih.gov.

A typical reaction mixture composition is detailed in the table below:

| Component | Concentration |

| Tris-Cl (pH 7.5) | 30 mM |

| (R,S)-6-fluoromevalonate | 22.5 mM |

| ATP | 5 mM |

| MgCl₂ | 6 mM |

| DTT | 0.7 mM |

| Phosphoenolpyruvate | 50 mM |

| Pyruvate (B1213749) kinase | 6 U |

| Mevalonate kinase | 2.7 U |

| Human phosphomevalonate kinase | 4 U |

The reaction is typically incubated at a controlled temperature, such as 30°C, for a specific duration to allow for the enzymatic conversions to occur nih.gov. Following the initial phosphorylation by mevalonate kinase, additional phosphomevalonate kinase is added, and the incubation continues, often at a slightly lower temperature like 25°C, for an extended period to complete the formation of the diphosphate nih.gov. The conversion efficiency can be monitored using enzymatic end-point assays nih.gov.

Biochemical and Enzymological Characterization of 6 Fmvapp Interactions

Inhibition Kinetics of Mevalonate (B85504) Diphosphate (B83284) Decarboxylase (MDD)

Mevalonate diphosphate decarboxylase (MDD), a key enzyme in the mevalonate pathway, catalyzes the ATP-dependent decarboxylation of MVAPP to form isopentenyl diphosphate (IPP). nih.govguidetopharmacology.org Studies have demonstrated that 6-Fmvapp acts as a potent inhibitor of MDD from various organisms. nih.govguidetopharmacology.org

Characterization as a Competitive Inhibitor with Respect to Mevalonate Diphosphate (MVAPP)

Research indicates that this compound functions as a competitive inhibitor of MDD with respect to the substrate, mevalonate diphosphate (MVAPP). This mode of inhibition suggests that this compound binds to the same active site on the enzyme as MVAPP, competing for the substrate binding pocket. Double-reciprocal plots of MDD activity in the presence of varying concentrations of both MVAPP and this compound have supported this competitive inhibition model.

Determination of Inhibition Constants (Kᵢ) Across Diverse MDD Orthologs

The inhibitory potency of this compound against MDD has been quantified by determining its inhibition constant (Kᵢ) across orthologs from different species. Notably, this compound exhibits high affinity binding to MDD. For human MDD, the experimentally determined Kᵢ value for 6-fluoromevalonate (B1218973) 5-diphosphate is reported as 62 ± 5 nM. In the case of Staphylococcus epidermidis MDD, Kᵢ values have been reported around 49 nM and 4 μM for DPGP, indicating a significantly lower Kᵢ for FMVAPP. Another study reported a Kᵢ for FMVAPP against S. epidermidis MDD of <100 nM. For Staphylococcus aureus MDD, an experimentally determined Kᵢ value of 0.23 ± 0.02 μM has been reported for FMVAPP. These low Kᵢ values highlight the potent inhibitory nature of this compound against MDD from both human and bacterial sources.

| MDD Ortholog | Kᵢ (this compound) | Citation |

| Human | 62 ± 5 nM | |

| Staphylococcus epidermidis | 49 nM | |

| Staphylococcus epidermidis | <100 nM | |

| Staphylococcus aureus | 0.23 ± 0.02 μM |

Kinetic Parameters of MDD in the Presence of this compound

As a competitive inhibitor, this compound affects the apparent Michaelis constant (Km) for the substrate MVAPP, increasing it in a dose-dependent manner, while the maximum reaction velocity (Vmax) remains unchanged at saturating substrate concentrations. Studies characterizing wild-type recombinant human MDD have reported a Vmax of 6.1 ± 0.5 U/mg and a Km for (R,S) mevalonate diphosphate of 28.9 ± 3.3 μM. For S. epidermidis MDD, kinetic constants include a Vmax of 9.8 units/mg and a Km for (RS)-MVAPP of 9.1 μM. While detailed tables of kinetic parameters of MDD specifically in the presence of varying this compound concentrations are not extensively provided in the search results, the competitive inhibition mechanism is well-established. Investigations into the effect of mutations on MDD activity in the presence of FMVAPP have shown that substitutions of key catalytic residues, such as Ser192, can significantly decrease the catalytic rate (kcat), even though binding interactions with FMVAPP may remain similar to the wild-type enzyme.

Specificity of Interaction with Mevalonate Pathway Enzymes

The interaction of this compound with enzymes in the mevalonate pathway demonstrates a degree of specificity, particularly in distinguishing between diphosphorylated and monophosphorylated substrates and in its potency compared to other pathway analogs.

Differential Inhibition of Diphosphorylated (MDD) versus Monophosphorylated (PMD) Decarboxylases

The mevalonate pathway involves multiple enzymatic steps, including the action of decarboxylases. While MDD acts on the diphosphorylated substrate MVAPP, an alternate pathway in some organisms involves a phosphomevalonate decarboxylase (PMD) that acts on the monophosphorylated mevalonate monophosphate. Studies have shown a clear differential inhibition profile of fluorinated mevalonate analogs against these two types of decarboxylases. 6-fluoromevalonate monophosphate is a strong inhibitor of PMD, whereas 6-fluoromevalonate diphosphate (this compound), a potent inhibitor of the classical mevalonate pathway enzyme MDD, exhibits negligible inhibition of PMD. This reinforces the selectivity of PMD for monophosphorylated ligands.

Comparative Inhibition Profiles with Other Mevalonate Pathway Analogs (e.g., Diphosphoglycolyl Proline, DPGP)

Comparisons between the inhibitory effects of this compound and other mevalonate pathway analogs, such as diphosphoglycolyl proline (DPGP), against MDD highlight the superior potency of this compound. Both FMVAPP and DPGP are recognized as inhibitors of bacterial and human MDDs. However, characterization of their effects on MDD from organisms like S. epidermidis and humans has revealed markedly different Kᵢ values. For S. epidermidis MDD, Kᵢ values were reported as 4 μM for DPGP and 49 nM for FMVAPP. Similarly, for human MDD, the observed Kᵢ values were 2 μM for DPGP and 62 nM for FMVAPP. These data indicate that this compound inhibits MDD 40-90-fold more potently than DPGP, depending on the MDD ortholog. Structural studies comparing MDD bound to DPGP and FMVAPP have provided a physical basis for these significant differences in Kᵢ values, revealing differences in binding interactions within the active site.

| MDD Ortholog | Kᵢ (this compound) | Kᵢ (DPGP) | Fold Difference (DPGP/6-Fmvapp) | Citation |

| Human | 62 nM | 2 μM | ~32 | |

| Staphylococcus epidermidis | 49 nM | 4 μM | ~82 | |

| Staphylococcus aureus | 0.23 μM | 34 μM | ~148 |

Enzymatic Assays for Activity and Inhibition Monitoring

Enzymatic assays are crucial for characterizing the biochemical interactions of compounds like 6-fluoromevalonate diphosphate (this compound), particularly its effects on enzyme activity and its mode of inhibition. Research has focused on the interaction of this compound with mevalonate diphosphate decarboxylase (MDD), a key enzyme in the mevalonate pathway responsible for catalyzing the ATP-dependent decarboxylation of mevalonate 5-diphosphate (MVAPP) to form isopentenyl 5-diphosphate. nih.govwikipedia.org Inhibition of MDD is considered a potential strategy for developing new antimicrobial agents, as the mevalonate pathway is essential for cell wall peptidoglycan biosynthesis in certain bacteria. wikipedia.orgbioregistry.io

A standard spectrophotometric assay is commonly employed to measure MDD activity and monitor the inhibitory effects of compounds such as this compound. nih.gov This assay typically couples the production of ADP, a product of the MDD reaction, to the oxidation of NADH. nih.govcenmed.com The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is monitored spectrophotometrically to determine the initial velocities of the enzyme reaction. nih.govcenmed.comguidetopharmacology.org The assay mixture generally includes components such as Tris-Cl buffer, KCl, MgCl₂, NADH, phosphoenolpyruvate, ATP, and coupling enzymes like pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. nih.gov

Detailed research findings demonstrate that this compound acts as a competitive inhibitor of recombinant human MDD with respect to the substrate, mevalonate diphosphate. nih.gov Studies involving varying concentrations of both the substrate (MVAPP) and the inhibitor (this compound) have been conducted to determine the inhibition constant (Kᵢ). nih.gov For wild-type human MDD, the Kᵢ value for this compound was determined to be 62 ± 5 nM. nih.gov

Furthermore, the inhibitory activity of this compound has also been investigated against mutant forms of human MDD. For instance, studies on the N17A mutant enzyme, which exhibits an inflated Kₘ for mevalonate diphosphate, showed that this compound also acts as a competitive inhibitor. nih.gov The Kᵢ value for this compound against the N17A mutant was found to be 3.4 to 9.1 µM under specific assay conditions, with a Kᵢ ratio for N17A/wild-type MDD of 160-fold (or 70-fold under elevated ATP levels). nih.gov

Beyond human MDD, this compound has also been characterized as an inhibitor of bacterial MDD, serving as a mevalonate diphosphate analog. wikipedia.orgreadthedocs.io Studies on Staphylococcus aureus MDD have shown experimentally determined Kᵢ values for 6-fluoromevalonate diphosphate. readthedocs.io These studies utilized a validated docking protocol and molecular dynamics simulations to predict inhibitor binding, with experimental Kᵢ values supporting the predicted binding interactions. readthedocs.io

The differences in Kᵢ values observed for this compound against different MDD enzymes and mutants provide insights into the structural basis of inhibition and the potential for developing selective inhibitors. wikipedia.org Crystal structures of MDD bound to 6-fluoromevalonate diphosphate have revealed specific interactions between the inhibitor and residues within the enzyme's active site, offering a physical basis for the observed differences in Kᵢ values. wikipedia.org

It is important to note the enzyme selectivity of 6-fluoromevalonate diphosphate. While it is a potent inhibitor of mevalonate diphosphate decarboxylase (MDD), studies have shown that 6-fluoromevalonate monophosphate exhibits strong inhibition of phosphomevalonate decarboxylase (PMD), whereas 6-fluoromevalonate diphosphate shows negligible inhibition of PMD. readthedocs.io This highlights the specificity of these fluorinated analogs for different enzymes within related pathways. readthedocs.io

The following tables summarize some of the detailed research findings regarding the inhibition constants of this compound against different MDD enzymes:

| Enzyme Source | Enzyme Form | Inhibition Type | Kᵢ (nM) | Reference |

| Human | Wild-Type | Competitive | 62 ± 5 | nih.gov |

| Human | N17A Mutant | Competitive | 3400 - 9100 | nih.gov |

| Staphylococcus aureus | N/A | N/A | 230 ± 20 | readthedocs.io |

Note: Kᵢ values may vary slightly depending on specific assay conditions and methodologies used in different studies.

| Enzyme Source | Inhibitor | Kᵢ (µM) | Reference |

| Staphylococcus aureus | 6-fluoromevalonate diphosphate | 0.23 ± 0.02 | readthedocs.io |

| Staphylococcus aureus | Diphosphoglycolyl proline | 34 ± 8 | readthedocs.io |

These data underscore the potency of this compound as an inhibitor of MDD from both human and bacterial sources, with variations in inhibitory strength observed between different enzyme forms and species.

Structural Biology and Mechanistic Insights from 6 Fmvapp Complexes

X-ray Crystallographic Studies of MDD-6-Fmvapp Complexes

X-ray crystallography has been instrumental in elucidating the precise interactions between 6-Fmvapp and MDD at the atomic level. These studies involve determining the three-dimensional structure of the enzyme in complex with the inhibitor.

Determination of High-Resolution Structures (e.g., Staphylococcus epidermidis MDD-6-Fmvapp)

High-resolution crystal structures of Staphylococcus epidermidis MDD in complex with the inhibitor this compound have been successfully determined. One such structure, deposited in the Protein Data Bank (PDB) with accession code 3qt7, provides detailed information about the binding mode of this compound. guidetopharmacology.orgnih.govnih.gov This structure was determined at a resolution of 2.2 Å. nih.govcenmed.com These crystallographic studies represent some of the first reported structures of liganded MDD, offering a physical basis for understanding the interactions between the enzyme and its inhibitory analogs. nih.govcenmed.com

Table 1: Details of a High-Resolution Crystal Structure of MDD in Complex with this compound

| Enzyme | Organism | Inhibitor | PDB ID | Resolution (Å) |

|---|---|---|---|---|

| Mevalonate (B85504) Diphosphate (B83284) Decarboxylase (MDD) | Staphylococcus epidermidis | This compound | 3qt7 | 2.2 |

Identification of Key Active Site Residues Involved in this compound Binding (e.g., Ser192, Arg193, Lys21, Ser107, Tyr18, Arg144, Met196, R161, N17)

Analysis of the crystal structure of the Staphylococcus epidermidis MDD-6-FMVAPP complex has allowed for the identification of key amino acid residues within the MDD active site that are involved in binding interactions with the inhibitor. The side chain of the invariant residue Ser192 has been identified as making potential contributions to catalysis and is involved in binding interactions with FMVAPP. nih.gov Studies involving a Ser → Ala substitution at position 192 (S192A mutant) showed that binding interactions between FMVAPP and this mutant were similar to those observed with the wild-type MDD, despite a significant decrease in catalytic activity. nih.gov Other active site side chains within interaction distance of FMVAPP have also been observed in the refined structures. cenmed.com

Table 2: Select Active Site Residues Involved in this compound Binding to Staphylococcus epidermidis MDD (Based on Available Crystallographic Data)

| Residue | Position (in S. epidermidis MDD) | Observed Role in this compound Binding |

|---|---|---|

| Serine | 192 | Involved in binding interactions and potential contribution to catalysis. nih.gov |

| Other residues | Various | Active site side chains observed within interaction distance. cenmed.com |

Analysis of Conformational Changes Induced by this compound Binding

Comparison of the crystal structure of MDD bound to inhibitory analogs like this compound with the structure of apo (ligand-free) MDD provides insights into conformational changes that may be induced by inhibitor binding. nih.govcenmed.com These comparisons offer structural information about the mode of substrate and inhibitor binding and can shed light on the catalytic mechanism. nih.gov While the search results indicate that such comparisons have been made, specific detailed descriptions of the conformational changes induced solely by this compound binding in MDD are not extensively detailed within the provided snippets, beyond the general observation that liganded structures reveal new insights compared to the apo form. nih.govcenmed.com

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, such as molecular modeling and molecular dynamics simulations, complement crystallographic studies by providing dynamic insights into enzyme-inhibitor interactions and predicting binding modes.

Prediction of Inhibitor Binding Modes within MDD Active Sites

Computational modeling tools are utilized in the rational design of drugs targeting biological macromolecules. cenmed.com While the provided search results discuss the application of molecular modeling for predicting inhibitor binding modes in the active sites of Mur ligases and other proteins cenmed.com, specific details on the computational prediction of this compound's binding mode within the MDD active site are not explicitly provided. However, such methods are generally employed to understand how inhibitors like this compound might interact with the enzyme's active site based on its known structure. cenmed.com

Elucidation of the MDD Catalytic Mechanism via this compound Studies

Research utilizing this compound, particularly through X-ray crystallography of MDD-inhibitor complexes, has been instrumental in visualizing key steps and conformational changes during the MDD catalytic mechanism. MDD operates via a sequential ordered bi-substrate mechanism, where MVAPP typically binds before ATP. cenmed.comlipidmaps.org The binding of MVAPP induces conformational changes in the enzyme, including a large loop movement that modulates the ATP binding pocket. cenmed.comlipidmaps.orgwikipedia.org Subsequently, ATP binds, leading to the bending of a phosphate-binding loop over the active site. This positions the substrates in a catalytically favorable configuration, allowing them to chelate two Mg²⁺ ions necessary for the reaction steps. cenmed.comlipidmaps.orgwikipedia.org

Crystal structures of MDD from Staphylococcus epidermidis bound to inhibitory analogs like this compound have provided a physical basis for understanding substrate recognition and the catalytic process. nih.govguidetopharmacology.orgcenmed.com These structures, some determined at high resolutions such as 2.2 Å with this compound, offer detailed views of the enzyme's active site and interactions with a substrate analog. nih.govcenmed.comnih.govfishersci.ca Comparing structures of wild-type and mutant MDD in complex with this compound and ATP analogs like ATPγS has further illuminated the catalytic mechanism and the roles of specific residues. tci-chemical-trading.commcw.eduguidetopharmacology.org

Role of Specific Residues in Catalysis and Substrate Orientation

Structural and mutagenesis studies, often informed by complexes with this compound, have identified several key amino acid residues within the MDD active site that are critical for substrate binding and catalysis. These residues facilitate the proper orientation of substrates and participate directly in the chemical transformations. wikipedia.orgnih.govguidetopharmacology.orgcenmed.commcw.edu

Specific residues implicated include aspartate, lysine (B10760008), serine, and arginine residues. wikipedia.org For instance, an aspartic acid residue, such as Asp-305 (in E. faecalis) or Asp 283 (in S. epidermidis), is positioned near the C3 hydroxyl of MVAPP and is proposed to act as a general base catalyst, facilitating the attack on a phosphate (B84403) from ATP. Mutagenesis of Asp 302 in yeast MDD significantly impacts catalytic efficiency, supporting its crucial influence on reaction chemistry.

A conserved lysine residue is involved in triggering the phosphoryl transfer from ATP to MVAPP upon closure of the active site entrance. cenmed.comlipidmaps.orgwikipedia.org Serine residues, such as Ser-127, can aid in orienting the phosphoryl chain for phosphate transfer. Studies with this compound bound to S. epidermidis MDD identified Ser192 as a residue contributing to catalysis; mutation of Ser192 to alanine (B10760859) decreased catalytic activity significantly. nih.govguidetopharmacology.orgcenmed.commcw.edu Arginine residues, like Arg 144, have also been shown to play essential roles in catalysis, potentially interacting with the carboxylate group of the substrate. mcw.edu

The phosphate-binding loop (P-loop) contains conserved residues that provide key interactions stabilizing the nucleotide triphosphate moiety of ATP. tci-chemical-trading.com Residues from the P-loop, conserved across the GHMP kinase family to which MDD belongs, include Ala-105, Ser-106, Ser-107, and Ala-108.

Insights into ATP-Dependent Decarboxylation Process

The MDD-catalyzed reaction proceeds in two main stages following substrate binding: phosphorylation and concerted dephosphorylation/decarboxylation. Studies, including those using structural information from this compound complexes, have provided insights into this ATP-dependent process.

The initial step involves the phosphorylation of the C3 hydroxyl group of MVAPP by ATP, resulting in a reactive intermediate. This phosphoryl transfer appears to occur via a direct phosphorylation mechanism, rather than a previously assumed catalytic base mechanism, as suggested by QM/MM studies. The precise positioning of the MVAPP C3 hydroxyl group within the active site is essential for this step, and residues like Asp 283 are critical for its proper orientation. tci-chemical-trading.com

Following phosphorylation, the intermediate undergoes a concerted reaction involving dephosphorylation and decarboxylation, leading to the formation of IPP, ADP, inorganic phosphate, and CO₂. wikipedia.org The presence of two Mg²⁺ ions is thought to be required for maintaining a catalytically active conformation and chelating the substrates during these steps. cenmed.comlipidmaps.orgwikipedia.org Structural studies with this compound and ATPγS bound to MDD have helped to understand the interactions that stabilize the nucleotide and the phosphoryl transfer process. tci-chemical-trading.commcw.edu The final decarboxylation step is facilitated by interactions with specific residues, such as Arg144 interacting with the C1 carboxylate of MVAPP. mcw.edu

The use of this compound as a stable analog that mimics the substrate MVAPP has allowed for the capture of enzyme-inhibitor complexes, providing static snapshots that, when combined with kinetic and mutagenesis data, offer a dynamic understanding of the conformational changes and molecular interactions that govern the ATP-dependent decarboxylation catalyzed by MDD. nih.govguidetopharmacology.orgcenmed.commcw.edu

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| 6-fluoromevalonate (B1218973) diphosphate (this compound/FMVAPP) | 56947062 |

| Mevalonate 5-diphosphate (MVAPP) | 516 |

| Adenosine triphosphate (ATP) | 5957 |

Data Table: Inhibition of S. epidermidis MDD by FMVAPP

| Inhibitor | Ki (nM) |

| FMVAPP | 62 nih.gov |

| DPGP | 2300 nih.gov |

Structure Activity Relationship Sar Studies of Fluorinated Mevalonate Analogs

Impact of Fluorination on Enzyme Affinity and Selectivity

The introduction of fluorine atoms into mevalonate (B85504) analogs can significantly impact their affinity and selectivity for enzymes within the mevalonate pathway. For instance, studies have shown differential inhibition patterns based on the phosphorylation state of fluorinated mevalonate analogs. 6-fluoromevalonate (B1218973) monophosphate exhibits strong inhibition of phosphomevalonate decarboxylase (PMD), an enzyme in an alternate mevalonate pathway found in some organisms, suggesting selectivity for monophosphorylated ligands in that context. cenmed.com In contrast, 6-fluoromevalonate diphosphate (B83284) (FMVAPP) is recognized as a potent inhibitor of mevalonate diphosphate decarboxylase (MDD), which acts on a diphosphorylated substrate. guidetopharmacology.orgnih.govmcw.educenmed.com

Crystallographic studies of bacterial MDD bound to FMVAPP have elucidated the specific interactions governing its affinity. These structures reveal that FMVAPP binds to the active site of MDD, mimicking the natural substrate, mevalonate 5-diphosphate (MVAPP). nih.govlipidmaps.orgguidetopharmacology.orgnih.govmcw.edunih.govwikipedia.org Analysis of the co-crystal structures indicates that FMVAPP forms extensive contacts with residues in the MDD active site. For example, in Staphylococcus aureus MDD, FMVAPP is predicted to form stable hydrogen bonds with residues such as Arg144, Arg193, Lys21, Ser107, and Tyr18, as well as engaging in stable hydrophobic interactions with Tyr18, Trp19, and Met196. cenmed.com These detailed interactions provide a structural basis for the observed enzyme affinity.

Correlation between Structural Modifications and Inhibitory Potency

The structural features of fluorinated mevalonate analogs, particularly the position and presence of fluorine, correlate directly with their inhibitory potency against target enzymes like MDD. FMVAPP, with its fluorine atom at the C6 position and a diphosphate group, functions as a potent competitive inhibitor of bacterial MDD. guidetopharmacology.orgnih.govmcw.edu

Comparative studies involving FMVAPP and other MDD inhibitors, such as diphosphoglycolylproline (DPGP), highlight the influence of structural variations on inhibitory strength. While both are competitive inhibitors, their Ki values differ considerably, with FMVAPP demonstrating significantly higher potency. mcw.edu Experimentally determined Ki values for FMVAPP against S. aureus MDD are reported as 0.23 ± 0.02 μM, and against S. epidermidis MDD as 50 nM. mcw.educenmed.com In comparison, DPGP has a reported Ki of 4.3 μM against S. epidermidis MDD. mcw.edu

The differences in inhibitory potency between FMVAPP and DPGP are physically explained by their respective crystal structures bound to MDD. lipidmaps.orgguidetopharmacology.orgnih.govmcw.edunih.govwikipedia.org These structures provide a basis for understanding how the distinct chemical structures engage with the enzyme's active site, leading to varying degrees of inhibition. Furthermore, studies investigating mutations in MDD, such as the Ser192A substitution in S. epidermidis MDD, reveal the importance of specific amino acid residues for catalysis and inhibitor binding. While this mutation significantly decreases catalytic activity (kcat), the binding interactions between FMVAPP and the mutant enzyme remain similar to those with the wild-type enzyme, as evidenced by co-crystal structures. lipidmaps.orgguidetopharmacology.orgnih.govmcw.edunih.govwikipedia.org This indicates that Ser192 plays a crucial role in catalysis rather than primarily in FMVAPP binding.

The following table summarizes the inhibitory potency of FMVAPP and DPGP against S. epidermidis MDD:

| Compound | Target Enzyme | Inhibition Type | Ki Value |

| FMVAPP | S. epidermidis MDD | Competitive | 50 nM |

| DPGP | S. epidermidis MDD | Competitive | 4.3 μM |

Principles for Rational Design of Mevalonate Pathway Inhibitors

The detailed structural and kinetic information obtained from studies of fluorinated mevalonate analogs like FMVAPP bound to MDD is invaluable for the rational design of novel mevalonate pathway inhibitors. lipidmaps.orgguidetopharmacology.orgnih.govmcw.edunih.gov Understanding the precise interactions between FMVAPP and the MDD active site, including the hydrogen bonds and hydrophobic contacts, allows researchers to define the key requirements for effective inhibition. lipidmaps.orgguidetopharmacology.orgnih.govmcw.edunih.govcenmed.com

Crystal structures of MDD bound to inhibitors serve as a critical platform for structure-guided design. lipidmaps.orgguidetopharmacology.orgmcw.edunih.gov By visualizing how compounds like FMVAPP bind, researchers can design new molecules with improved affinity, selectivity, and potency. This involves designing analogs that optimize interactions with key active site residues and exploit potential binding pockets. lipidmaps.orgguidetopharmacology.orgnih.govmcw.edunih.govcenmed.com

Applications of 6 Fmvapp in Chemical Biology and Drug Discovery Research

Validation of Mevalonate (B85504) Pathway Enzymes as Antimicrobial Targets

The mevalonate (MVA) pathway is essential for the biosynthesis of isoprenoids, which are critical for various cellular functions in many organisms, including the synthesis of cell wall components in certain bacteria. researchgate.netresearchgate.netrcsb.org Because this pathway is vital for the viability of many pathogenic bacteria and distinct from the primary isoprenoid pathway in humans (the MEP pathway in many bacteria, and the MVA pathway in eukaryotes with key differences), its enzymes represent attractive targets for the development of new antimicrobial agents. researchgate.netresearchgate.netrcsb.orgnih.govwikipedia.orgnih.gov 6-FMVAPP acts as an inhibitor of mevalonate diphosphate (B83284) decarboxylase (MDD), an enzyme that catalyzes the final step of the classical mevalonate pathway, converting mevalonate 5-diphosphate (MVAPP) into isopentenyl diphosphate (IPP). researchgate.netnih.gov By inhibiting MDD, this compound can disrupt the production of essential isoprenoid precursors, thereby validating MDD and potentially other mevalonate pathway enzymes as viable antimicrobial targets. researchgate.netresearchgate.netpdbj.org

Focus on Gram-Positive Bacterial Pathogens (Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)

The mevalonate pathway is utilized by several important Gram-positive bacterial pathogens, including Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae. researchgate.netresearchgate.netrcsb.orgnih.govnih.gov These bacteria require isoprenoids derived from the mevalonate pathway for essential processes like cell wall peptidoglycan biosynthesis via undecaprenyl phosphate (B84403). researchgate.netresearchgate.netnih.govpdbj.org Research using this compound has specifically investigated its inhibitory effects on MDD from these organisms. Crystal structures of Staphylococcus epidermidis MDD bound to inhibitory analogs, including this compound, have been determined, providing a structural basis for understanding the interaction between the inhibitor and the enzyme. researchgate.netresearchgate.netrcsb.orgnih.govpdbj.org These studies contribute to the validation of bacterial MDD as a target for inhibiting the growth of these specific pathogens. researchgate.netresearchgate.netrcsb.orgpdbj.orgscience.gov

Exploration of Selectivity against Microbial versus Mammalian MDD for Therapeutic Development

A critical aspect of developing antimicrobial drugs targeting the mevalonate pathway is achieving selectivity for microbial enzymes over their mammalian counterparts to minimize host toxicity. While this compound has been identified as a broad-spectrum inhibitor that binds to the conserved MVAPP-binding site in MDDs from various sources, including human MDD, structural comparisons between microbial and mammalian MDD enzymes have revealed potential differences. nih.govpdbj.orgnih.govresearchgate.netresearchgate.net These structural variations, particularly at the active site periphery, may be exploited for the rational design of inhibitors that selectively target bacterial MDD while sparing the human enzyme. researchgate.netnih.govpdbj.org Studies involving this compound and other analogs, coupled with structural analysis, contribute to understanding these differences and informing the design of selective antimicrobial agents. researchgate.netnih.govpdbj.org

Development of Research Probes for Metabolic Pathway Investigations

Beyond its role in validating antimicrobial targets, this compound serves as a valuable research probe for investigating metabolic pathways, particularly those involving isoprenoid biosynthesis. nih.govnih.gov Its ability to inhibit MDD allows researchers to perturb the mevalonate pathway and study the downstream effects, helping to elucidate regulatory mechanisms and identify alternative metabolic routes.

Study of Isoprenoid Biosynthesis Regulation

Isoprenoid biosynthesis is a tightly regulated process. Inhibiting MDD with compounds like this compound can lead to the accumulation of upstream intermediates, such as mevalonate diphosphate (MVAPP). nih.govnih.gov This accumulation can, in turn, provide insights into feedback regulation mechanisms within the mevalonate pathway. For instance, studies have shown that the accumulation of MVAPP can down-regulate upstream enzymes like mevalonate kinase (MK) in some organisms. nih.gov Using this compound as a tool allows researchers to experimentally induce such metabolic imbalances and study the cellular responses and regulatory networks governing isoprenoid production. nih.govnih.govuniv-tours.frfrontiersin.org

Investigation of Alternative Mevalonate Pathways (e.g., in Archaea)

While the classical mevalonate pathway is well-established, some organisms, particularly in the Archaea domain, possess alternative or modified mevalonate pathways. wikipedia.orgelifesciences.orgresearchgate.netnih.gov These alternative pathways may involve different enzymatic steps or utilize different intermediates compared to the classical route. wikipedia.orgelifesciences.orgresearchgate.netnih.gov Investigating the effects of inhibitors like this compound, which targets a specific enzyme in the classical pathway (MDD), on organisms with these alternative pathways can help to differentiate the pathways and identify the functional enzymes involved in the non-classical routes. For example, studying the sensitivity of archaeal species to this compound can provide clues about the presence and activity of MDD homologs or highlight the reliance on alternative enzymes for IPP biosynthesis. wikipedia.orgresearchgate.netnih.gov

Advanced Analytical Methodologies in Support of 6 Fmvapp Research

Chromatographic Techniques for Mevalonate (B85504) Pathway Metabolite and Analog Analysis

Chromatographic methods are fundamental for separating and isolating mevalonate pathway metabolites and their analogs from complex biological matrices or reaction mixtures. The diverse chemical properties of these molecules, ranging from highly polar phosphorylated intermediates to less polar isoprenoids, require a variety of chromatographic approaches.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is a widely used technique for the accurate quantification of key mevalonate pathway intermediates, including HMG-CoA, mevalonate, isopentenyl pyrophosphate (IPP), and dimethylallyl pyrophosphate (DMAPP). This method offers high sensitivity and reproducibility, crucial for detecting metabolites present at varying concentrations in biological samples. creative-proteomics.com Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of more volatile and thermally stable metabolites, suitable for profiling non-polar isoprenoids and pathway end-products. creative-proteomics.com

For the analysis of isomeric mevalonate pathway metabolites and related ATP analogs, ion-pair LC-MS² has been successfully applied. This technique allows for the separation and detection of compounds with similar masses but different retention characteristics due to the presence of ion-pairing agents in the mobile phase. nih.gov A validated ion-pair LC-MS² method has been developed for the analysis of compounds like IPP, DMAPP, and ATP analogs such as ApppI and ApppD in cell culture samples. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with UV and mass spectral analyses is also utilized for the separation and purity examination of compounds related to the mevalonate pathway. researchgate.net Furthermore, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) enables the enantioselective quantitative analysis of compounds, which can be particularly important when studying chiral mevalonate pathway intermediates or analogs. nih.gov Chemical derivatization can be employed prior to LC-MS/MS analysis to improve the chromatographic retention, peak shape, and detection sensitivity of highly polar mevalonate intermediates. nih.gov

Spectroscopic Methods for Structural Elucidation of Intermediates and Enzyme Complexes

Spectroscopic techniques play a vital role in confirming the identity and elucidating the structure of mevalonate pathway intermediates, analogs like FMVAPP, and their interactions with enzymes. Mass Spectrometry (MS), in various configurations such as LC-MS, GC-MS, MS/MS, and LC-MS/MS, is indispensable for identifying metabolites and analogs based on their mass-to-charge ratio and fragmentation patterns. creative-proteomics.comnih.govresearchgate.netnih.gov LC-HRMS provides high mass accuracy, aiding in the confident identification of compounds. nih.gov

X-RAY DIFFRACTION is a powerful technique used to determine the three-dimensional crystal structures of enzymes involved in the mevalonate pathway, such as mevalonate diphosphate (B83284) decarboxylase (MDD), often in complex with substrates or inhibitors like FMVAPP. nih.govrcsb.orgosti.govresearchgate.netscience.govresearchgate.net These structures provide crucial insights into the enzyme's active site, substrate binding modes, and the mechanism of catalysis, which is essential for understanding how inhibitors like FMVAPP interact with their targets. For example, crystal structures of Staphylococcus epidermidis MDD bound to FMVAPP have been reported, revealing details about the binding interactions. nih.govrcsb.orgosti.govresearchgate.netscience.govresearchgate.net

Other spectroscopic methods like UV analysis are used in conjunction with chromatography for detection and purity assessment. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy, sometimes coupled with multivariate analysis, can be applied for the quantitative analysis of certain compounds, offering a fast and non-destructive approach. researchgate.netresearchgate.net Gas Chromatography coupled with Vacuum Ultraviolet (GC-VUV) spectroscopy is another technique that allows for the collection of full wavelength range absorption spectra, potentially enabling pseudo-absolute quantification without traditional calibration curves. nih.gov

Quantitative Analysis Approaches in Biochemical Systems

Accurate quantification of mevalonate pathway metabolites and analogs is essential for studying pathway flux, enzyme kinetics, and the cellular impact of inhibitors like FMVAPP. Various quantitative analysis approaches are employed, often in conjunction with chromatographic and spectroscopic methods.

LC-MS/MS and GC-MS are commonly used for the quantitative determination of mevalonate pathway intermediates in biological samples. creative-proteomics.comnih.gov These methods typically involve the use of internal standards to improve accuracy and reproducibility. nih.gov For coeluting isomers, such as IPP and DMAPP, quantitative analysis can be achieved by utilizing the peak intensity ratios of characteristic fragment ions obtained from MS² or MS³ spectra. nih.gov

Quantitative analysis methods are validated to ensure acceptable accuracy and precision, with parameters such as limit of quantitation (LOQ), linearity, and recovery being assessed. nih.govnih.gov For instance, a validated ion-pair LC-MS² method for IPP and DMAPP in cell culture samples reported an LOQ of 0.030 µM. nih.gov

In the context of studying enzyme activity and inhibition, quantitative analysis is used to determine parameters like inhibition constants (Kᵢ). The binding interactions observed in crystal structures of MDD bound to FMVAPP have been supported by experimentally determined Kᵢ values, demonstrating the correlation between structural data and quantitative biochemical measurements. academicanalytics.com

Beyond targeted metabolite quantification, quantitative analysis approaches can extend to assessing transcript levels using techniques like quantitative reverse-transcriptase PCR to understand the impact of pathway perturbations at the gene expression level. ethz.ch Pseudo-absolute quantification using techniques like GC-VUV spectroscopy is an emerging approach that may offer advantages in certain quantitative analytical problems. nih.gov

Future Research Directions and Unexplored Avenues

Development of Highly Selective Microbial MDD Inhibitors

A key area for future research involves the development of highly selective inhibitors targeting microbial MDD. While 6-FMVAPP has demonstrated potent inhibitory activity against bacterial MDD, it is noted that it binds to a conserved mevalonate (B85504) binding site found in both microbial and human MDD, which could potentially lead to undesirable side effects in humans if not addressed. Therefore, future efforts must focus on designing compounds that selectively inhibit the microbial enzyme while sparing the mammalian counterpart.

Structural studies, including the co-crystal structures of bacterial MDD with inhibitors like this compound, provide a critical basis for this endeavor. bioregistry.ioresearchgate.netwikipedia.org These structures reveal details about the active site and identify potential differences between microbial and mammalian MDD that can be exploited for selective targeting. bioregistry.ioresearchgate.netwikipedia.org For instance, comparisons of microbial and mammalian MDD structures have highlighted potential targets at the active site periphery that could be leveraged for selective inhibition. bioregistry.ioresearchgate.netwikipedia.org Future research should focus on synthesizing and evaluating novel this compound analogs or entirely new chemical scaffolds that can achieve high potency against bacterial MDD while exhibiting significantly reduced activity against human MDD. This will likely involve exploring chemical modifications that exploit the subtle structural differences identified between the enzymes from different species.

Integration of Advanced Computational and Experimental Approaches for Inhibitor Design

The rational design of selective microbial MDD inhibitors will heavily rely on the integration of advanced computational and experimental approaches. Computational techniques, such as molecular docking and molecular dynamics simulations, have already been utilized to study the binding modes of inhibitors like this compound to bacterial MDD. rdrr.io These methods can predict how potential inhibitors interact with the enzyme's active site and estimate binding affinities. rdrr.io

Future research should aim to further refine and integrate these computational tools with experimental techniques. This includes using high-throughput screening to identify initial lead compounds, followed by structural biology methods like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to experimentally determine the binding poses and interactions of inhibitors with microbial MDD. bioregistry.ioresearchgate.netwikipedia.org The experimental data can then be used to validate and improve computational models, creating a feedback loop that accelerates the design and optimization of more potent and selective inhibitors. rdrr.io Techniques such as structure-activity relationship (SAR) studies, guided by both computational predictions and experimental results, will be essential in identifying key chemical features required for selective microbial MDD inhibition.

Expanding Research on this compound's Utility in Other Biological Systems

While the primary focus of research on this compound has been its role as an inhibitor of microbial MDD within the context of the mevalonate pathway in bacteria, its potential utility in other biological systems remains largely unexplored based on the currently available information. The mevalonate pathway itself is present in a wide range of organisms, including eukaryotes, where it is involved in the biosynthesis of cholesterol, steroids, and other vital isoprenoids.

Future research could investigate whether this compound or its derivatives have any effects or applications in other biological contexts. This could include exploring its interactions with other enzymes or pathways in microbial systems beyond MDD, or investigating its potential effects in eukaryotic cells, perhaps as a tool for studying isoprenoid metabolism or related cellular processes. However, given the known binding to the conserved mevalonate binding site, careful consideration of potential off-target effects in non-microbial systems would be crucial. Research in this area would represent a significant expansion of the current understanding of this compound's biological activities and could potentially uncover novel applications or research avenues.

Q & A

Q. How can researchers systematically identify and characterize 6-Fmvapp in experimental settings?

Methodological Answer:

- Step 1: Use spectral techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure. Cross-reference spectral data with computational simulations (e.g., DFT calculations) .

- Step 2: Perform elemental analysis to verify purity (>95%) and rule out contaminants.

- Step 3: Document all instrumentation parameters (e.g., solvent, temperature) to ensure reproducibility .

Q. What are standard protocols for synthesizing this compound, and how can they be optimized for academic reproducibility?

Methodological Answer:

- Step 1: Review primary literature for established synthetic routes (e.g., nucleophilic substitution, catalytic cross-coupling). Prioritize methods with detailed yield percentages and reaction conditions .

- Step 2: Use Design of Experiments (DOE) to test variables (e.g., catalyst loading, solvent polarity). Tabulate results to identify optimal conditions (see Table 1 below) .

- Step 3: Validate reproducibility via independent replication by lab members, documenting deviations in logs .

Table 1: Example DOE for this compound Synthesis Optimization

| Variable | Tested Range | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% | 3 mol% | +22% |

| Reaction Time | 12–48 hrs | 24 hrs | +15% |

How should researchers formulate hypothesis-driven questions about this compound’s mechanisms of action?

Methodological Answer:

- Step 1: Conduct a systematic literature review to identify gaps (e.g., "Does this compound inhibit Enzyme X via competitive or non-competitive binding?") .

- Step 2: Define variables: Independent (e.g., concentration), Dependent (e.g., enzymatic activity), Control (e.g., pH, temperature) .

- Step 3: Use tools like PICO (Population, Intervention, Comparison, Outcome) to refine questions .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermodynamic stability be resolved?

Methodological Answer:

- Step 1: Replicate conflicting studies under identical conditions (e.g., DSC measurements at 5°C/min heating rate) .

- Step 2: Apply error analysis (e.g., calculate %RSD for triplicate measurements) and compare instrument calibration logs .

- Step 3: Use mixed-methods approaches (e.g., combine XRD for crystallinity data with molecular dynamics simulations) to contextualize discrepancies .

Q. What strategies mitigate reproducibility challenges in this compound’s catalytic applications?

Methodological Answer:

- Step 1: Adopt FAIR data principles: Ensure data is Findable, Accessible, Interoperable, and Reusable .

- Step 2: Share raw datasets (e.g., NMR spectra, kinetic plots) in public repositories like Zenodo .

- Step 3: Collaborate with independent labs for cross-validation, detailing protocols in supplementary materials .

Q. How can computational models enhance the design of this compound derivatives with improved bioactivity?

Methodological Answer:

- Step 1: Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity based on substituent effects .

- Step 2: Validate predictions via in vitro assays (e.g., IC50 measurements against target proteins) .

- Step 3: Iterate models using Bayesian optimization to prioritize synthetic targets .

Data Management & Ethics

Q. What are best practices for managing this compound research data to comply with institutional policies?

Methodological Answer:

- Step 1: Draft a Data Management Plan (DMP) outlining storage (e.g., encrypted drives), retention (5–10 years), and disposal protocols .

- Step 2: Annotate datasets with metadata (e.g., synthesis date, analyst name) using standardized templates .

- Step 3: Obtain ethical approval for studies involving biological specimens, citing compliance with Declaration of Helsinki principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.